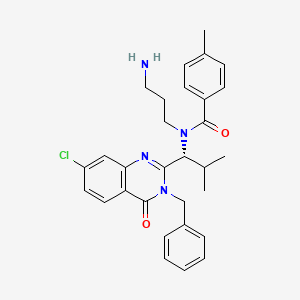
伊斯平西布
概述
描述
异喷司比是一种新型、高度特异性的微管蛋白抑制剂,它是一种对纺锤体微管蛋白具有高度特异性的新型小分子抑制剂,纺锤体微管蛋白是一种对形成双极有丝分裂纺锤体和细胞周期通过有丝分裂至关重要的运动蛋白。纺锤体微管蛋白仅在增殖细胞中表达,而在有丝分裂后神经元中不表达。 异喷司比在接受过紫杉醇和蒽环类药物治疗后对局部晚期或转移性乳腺癌无反应或复发的患者中显示出临床活性 .
科学研究应用
异喷司比具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究纺锤体微管蛋白的抑制及其对细胞分裂的影响。
生物学: 用于研究以了解纺锤体微管蛋白在有丝分裂和细胞周期调节中的作用。
作用机制
异喷司比通过与纺锤体微管蛋白的变构结合位点结合发挥作用,导致其运动功能的抑制。这种结合阻止了二磷酸腺苷的释放,并抑制了纺锤体微管蛋白沿微管的运动。 结果,异喷司比诱导有丝分裂阻滞,抑制细胞增殖,并促进癌细胞凋亡 .
安全和危害
未来方向
Ispinesib has been identified as a promising novel therapeutic agent for pancreatic cancer . The expression of its target Eg5 is associated with poorer postoperative prognosis and is important for the clinical efficacy of ispinesib in pancreatic cancer . The scientific research efforts are still devoted to finding an effective and tolerable KSP inhibitor drug that can gain US FDA approval .
生化分析
Biochemical Properties
Ispinesib interacts with KSP, a motor protein essential for the formation of a bipolar mitotic spindle . It alters the binding of KSP to microtubules, thereby inhibiting KSP’s movement . This interaction is critical for the biochemical reactions involving Ispinesib.
Cellular Effects
Ispinesib has demonstrated broad antiproliferative activity against a panel of breast cell lines . It induces a strong mitotic arrest, inhibits proliferation, and increases apoptosis . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ispinesib functions by inhibiting the ATPase activity of KSP, making it 40,000 times more selective for KSP compared to other kinesins . This inhibition leads to the formation of monoastral spindle cells, resulting in incomplete mitosis with nuclear disruption .
Temporal Effects in Laboratory Settings
In laboratory settings, Ispinesib has shown to induce tumor regressions in all five models of human breast cancer . Over time, it was observed that all treated MDA-MB-468 xenografts were tumor-free survivors at 90 days post-dosing .
Dosage Effects in Animal Models
In animal models, Ispinesib has been administered intraperitoneally as a single agent on a q4dx3 schedule at its maximum tolerated dose (MTD), inducing tumor regressions in all five models of human breast cancer .
Metabolic Pathways
It is known that Ispinesib inhibits the function of KSP, a protein that plays a critical role in mitosis .
Transport and Distribution
It is known that Ispinesib alters the binding of KSP to microtubules, thereby inhibiting KSP’s movement .
Subcellular Localization
Given its role as a KSP inhibitor, it is likely that it localizes to areas of the cell where KSP is active, such as the mitotic spindle during cell division .
准备方法
合成路线和反应条件
异喷司比的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 详细的合成路线和反应条件是专有的,通常涉及使用先进的有机合成技术 .
工业生产方法
异喷司比的工业生产遵循良好生产规范 (GMP) 以确保化合物的纯度和质量。 该过程涉及大规模合成、纯化和质量控制措施,以生产适用于临床使用的异喷司比 .
化学反应分析
反应类型
异喷司比会经历各种化学反应,包括:
氧化: 异喷司比在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以修饰异喷司比中的官能团。
常用试剂和条件
异喷司比反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件(如温度、压力和溶剂选择)已优化以实现所需的化学转化 .
主要形成的产品
异喷司比反应形成的主要产物取决于所用反应条件和试剂。 这些产物可以包括具有修饰化学性质的异喷司比的各种衍生物和类似物 .
相似化合物的比较
类似化合物
莫纳斯壮: 另一种具有不同化学结构的纺锤体微管蛋白抑制剂。
Eg5抑制剂: 一类靶向相同蛋白质但可能具有不同的结合位点和作用机制的化合物.
异喷司比的独特性
异喷司比的独特性在于其对纺锤体微管蛋白的高度特异性,以及与其他微管靶向治疗相比具有良好的安全性。 它在临床前和临床研究中显示出显着的抗肿瘤活性,使其成为一种很有希望的癌症治疗候选药物 .
属性
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZRFPJCWMNVAV-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187307 | |
| Record name | Ispinesib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336113-53-2 | |
| Record name | Ispinesib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336113532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ispinesib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ispinesib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISPINESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKT5F9C2NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ispinesib, and how does this interaction affect cellular processes?
A1: Ispinesib specifically targets kinesin spindle protein (KSP), also known as HsEg5 or KIF11 [, , , , , ]. This protein plays a crucial role in the formation of the bipolar mitotic spindle, which is essential for proper chromosome segregation during cell division [, , , ]. By binding to KSP, ispinesib prevents the separation of spindle poles, leading to mitotic arrest and ultimately cell death [, , , ].
Q2: Can you elaborate on the specific mechanism by which ispinesib inhibits KSP activity?
A2: Ispinesib acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding site of KSP [, ]. This binding event prevents the release of adenosine diphosphate (ADP) from KSP, but does not block the release of the KSP-ADP complex from microtubules []. This inhibition of ADP release effectively halts the ATP hydrolysis cycle that fuels KSP motor activity, ultimately preventing spindle pole separation [, ].
Q3: Does ispinesib's mechanism of action differ from other KSP inhibitors?
A3: While most KSP inhibitors, including the clinically relevant compound Arry-520, bind to the same allosteric site in the loop L5 region of KSP, subtle differences in binding interactions and flexibility can occur [, ]. For instance, ispinesib's interaction with KSP differs from monastrol, another KSP inhibitor, in terms of their impact on the conformational dynamics of the protein []. This highlights the potential for developing new KSP inhibitors with distinct binding modes and resistance profiles.
Q4: Does the p53 status of tumor cells influence their response to ispinesib?
A4: Interestingly, preclinical studies suggest that the p53 mutational status of tumor cells can influence their response to ispinesib. In medulloblastoma models, while ispinesib effectively induced G2/M arrest irrespective of p53 status, p53-mutant cells predominantly underwent necrotic cell death, whereas p53-wildtype cells exhibited higher levels of apoptosis []. This difference in cell death pathways underscores the potential influence of genetic background on drug response.
Q5: Does ispinesib only affect dividing cells?
A5: Ispinesib primarily affects dividing cells due to its mechanism of action targeting KSP, a protein essential for mitosis [, , ]. This selectivity towards proliferating cells makes it an attractive therapeutic strategy for cancer treatment, as it theoretically minimizes potential side effects on non-dividing, healthy cells.
Q6: What is the molecular formula and weight of ispinesib?
A6: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of ispinesib. For this information, please refer to publicly available chemical databases or drug information resources.
Q7: What evidence supports the efficacy of ispinesib as an anticancer agent?
A7: Preclinical studies have demonstrated that ispinesib exhibits significant antitumor activity in a variety of cancer models, including breast cancer, multiple myeloma, medulloblastoma, and pancreatic cancer [, , , ]. Notably, ispinesib has shown single-agent activity and the ability to enhance the efficacy of standard-of-care therapies like trastuzumab, lapatinib, doxorubicin, and capecitabine in preclinical breast cancer models [, ].
Q8: Has ispinesib shown promise in overcoming drug resistance in cancer?
A8: Yes, ispinesib has demonstrated the ability to overcome drug resistance in preclinical models. For instance, it retained efficacy against melphalan-resistant, dexamethasone-resistant, and bortezomib-resistant multiple myeloma cells, highlighting its potential in addressing refractory disease [].
Q9: What are the known mechanisms of resistance to ispinesib?
A9: The primary mechanism of resistance to ispinesib and other KSP inhibitors involves mutations within the loop L5 region of the KSP protein, specifically at amino acid positions D130 and L214 [, ]. These mutations are thought to disrupt the binding of inhibitors to the allosteric site, rendering them ineffective.
Q10: Is there cross-resistance between ispinesib and other Eg5 inhibitors?
A10: While cross-resistance between Eg5 inhibitors was initially considered likely, recent findings suggest that it is not entirely scaffold-independent []. For example, a cell line expressing the Eg5(L214A) mutation showed resistance to Arry-520 but remained sensitive to ispinesib []. This suggests that designing new Eg5 inhibitors with distinct structural features could help overcome existing resistance mechanisms.
Q11: What is the typical pharmacokinetic profile of ispinesib?
A11: While the provided abstracts do not offer a comprehensive pharmacokinetic profile, some insights can be derived. Ispinesib administered intravenously exhibits linear pharmacokinetics, although it does not appear to be dose-proportional []. Accumulation of the drug was observed between days 1 and 3 of a multiple-dose regimen, with exposures remaining comparable between cycles []. Ispinesib's ability to penetrate the blood-brain barrier appears limited by active efflux transporters, specifically P-glycoprotein (P-gp) [, ].
Q12: Are there any pharmacodynamic markers used to assess ispinesib activity?
A12: Yes, pharmacodynamic markers have been utilized to evaluate ispinesib's effects on tumor cells. These include markers of mitosis like phosphohistone 3 (PH3) and cyclin E, as well as markers of apoptosis such as TUNEL assay [, ]. Additionally, the induction of monopolar spindle formation in circulating lymphocytes has been explored as a pharmacodynamic marker of KSP inhibition [].
Q13: What are the main toxicities associated with ispinesib?
A13: The primary dose-limiting toxicity observed in clinical trials of ispinesib is myelosuppression, particularly neutropenia [, , ]. This typically manifests as a nadir in neutrophil count around 7-10 days after administration, with recovery by day 15 [, ]. Other reported toxicities include nausea, vomiting, fatigue, anemia, and thrombocytopenia []. Notably, significant neurotoxicities, gastrointestinal toxicities, or hair loss have not been commonly observed with ispinesib treatment [, ].
Q14: Have any strategies been explored to improve the delivery of ispinesib to specific targets or tissues?
A14: Research suggests that encapsulating ispinesib within nanoparticles or incorporating it into antibody-drug conjugates (ADCs) could potentially improve its delivery and efficacy. For instance, ispinesib has been investigated as a warhead for autophagosome-tethering chimeras designed to degrade specific targets like nicotinamide phosphoribosyltransferase (NAMPT) []. In another approach, a CD123-targeting ADC utilizing ispinesib as the payload (VIP943) demonstrated promising preclinical results, including enhanced selectivity towards AML cells and minimal off-target effects in non-human primate studies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


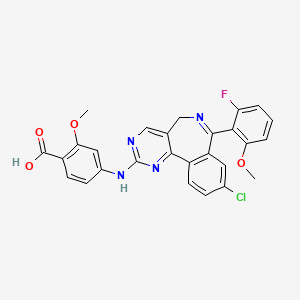
![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)
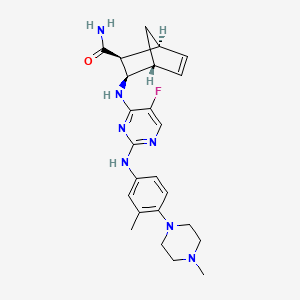
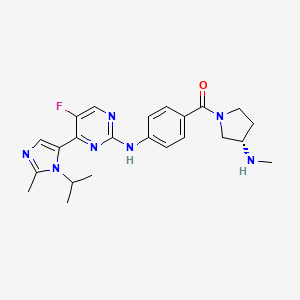

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

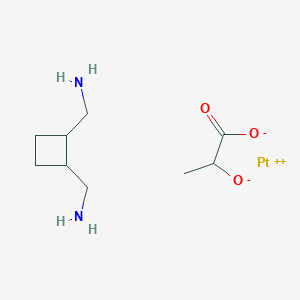

![4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1683955.png)
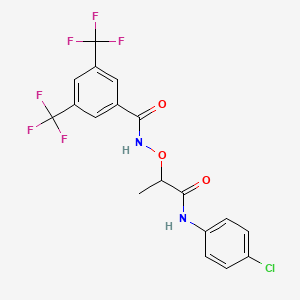
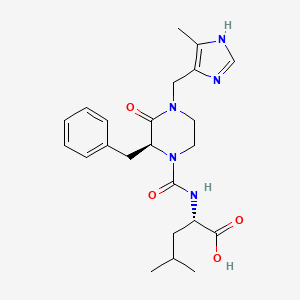
![N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1683960.png)

